molecular formula C9H14O4 B8113932 Ald-CH2-PEG3-propargyl

Ald-CH2-PEG3-propargyl

Cat. No.: B8113932
M. Wt: 186.20 g/mol
InChI Key: WBGGNDGUJILHSH-UHFFFAOYSA-N
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Description

Ald-CH2-PEG3-propargyl is a compound that features an aldehyde group and a propargyl group linked by a polyethylene glycol (PEG) spacer. This compound is known for its versatility in bioconjugation and click chemistry applications. The aldehyde group can react with primary amines, aminooxy, and hydrazide groups to form reversible linkages, while the propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-CH2-PEG3-propargyl typically involves the modification of commercially available polyethylene glycol derivatives. One common method starts with a bifunctional PEG that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is modified into a propargyl group, and the hydroxyl group is converted into an aldehyde group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ald-CH2-PEG3-propargyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ald-CH2-PEG3-propargyl has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation to attach biomolecules such as proteins and peptides.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Ald-CH2-PEG3-propargyl involves its functional groups:

    Aldehyde Group: Reacts with primary amines, aminooxy, and hydrazide groups to form reversible oxime or hydrazone linkages.

    Propargyl Group: Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.

Comparison with Similar Compounds

Ald-CH2-PEG3-propargyl can be compared with other similar compounds such as:

    Ald-CH2-PEG3-azide: Similar in structure but contains an azide group instead of a propargyl group. It is also used in click chemistry but reacts with alkyne-bearing compounds.

    Ald-CH2-PEG3-NHBoc: Contains a Boc-protected amine group, which can be deprotected to yield a primary amine for further reactions.

    Ald-CH2-PEG3-t-butyl ester: Features a t-butyl ester group, which can be hydrolyzed to yield a carboxylic acid.

Each of these compounds has unique properties and applications, but this compound stands out due to its dual functionality, allowing for versatile applications in bioconjugation and click chemistry .

Properties

IUPAC Name

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1,3H,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGGNDGUJILHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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